molecular formula C4H3N3O3 B8823044 2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde CAS No. 97776-60-8

2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde

Cat. No.: B8823044
CAS No.: 97776-60-8
M. Wt: 141.09 g/mol
InChI Key: FZKMFXULQULAEU-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde is a chemical compound with the molecular formula C6H5N3O3. It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes a triazine ring with two keto groups and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by oxidation to introduce the aldehyde group. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The keto groups can be reduced to hydroxyl groups.

    Substitution: The triazine ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include triazine derivatives with modified functional groups, which can be further utilized in various applications .

Scientific Research Applications

2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid
  • 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-methyl ester
  • 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-ethyl ester

Uniqueness

2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazine-6-carboxaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to its analogs. This uniqueness allows for specific applications in synthetic chemistry and biological research .

Properties

IUPAC Name

3,5-dioxo-2H-1,2,4-triazine-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O3/c8-1-2-3(9)5-4(10)7-6-2/h1H,(H2,5,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKMFXULQULAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00604648
Record name 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97776-60-8
Record name 3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00604648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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